molecular formula C5H10O4 B145961 2,2-Bis(hydroxymethyl)propionic acid CAS No. 4767-03-7

2,2-Bis(hydroxymethyl)propionic acid

Cat. No. B145961
Key on ui cas rn: 4767-03-7
M. Wt: 134.13 g/mol
InChI Key: PTBDIHRZYDMNKB-UHFFFAOYSA-N
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Patent
US08524893B2

Procedure details

2,2-bis(hydroxymethyl)propionic acid (10 g) and anisaldehyde dimethyl acetal (20.4 g) were added to acetone (50 ml) at 20-25° C. p-Toluenesulfonic acid (0.51 g) was added to the reaction mixture and stirred at 20-25° C. for 5 hours. The mixture was then cooled to 0-5° C. and stirred for 1 hour. The slurry was filtered and the solid was washed with chilled (0-5° C.) acetone (10 ml). The solid was dried under vacuum at 45-50° C. for 4 hour. The solid was added to toluene (150 ml) and the resulting mixture was heated at 65-70° C. for 2 hours. The mixture was then cooled to 5-10° C. and stirred for 30 minutes. The slurry was filtered and the solid was washed with toluene (10 ml) followed by drying under vacuum at 30-35° C. for 4 hours to obtain title compound (14.0 g, 74.4%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
74.4%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH3:7])[C:4]([OH:6])=[O:5].CO[CH:12](OC)[C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1>C1(C)C=CC(S(O)(=O)=O)=CC=1.CC(C)=O>[CH3:20][O:19][C:16]1[CH:17]=[CH:18][C:13]([CH:12]2[O:9][CH2:8][C:3]([CH3:7])([C:4]([OH:6])=[O:5])[CH2:2][O:1]2)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCC(C(=O)O)(C)CO
Name
Quantity
20.4 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OC)OC
Name
Quantity
0.51 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at 20-25° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the solid was washed
TEMPERATURE
Type
TEMPERATURE
Details
with chilled (0-5° C.) acetone (10 ml)
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 45-50° C. for 4 hour
Duration
4 h
ADDITION
Type
ADDITION
Details
The solid was added to toluene (150 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated at 65-70° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 5-10° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the solid was washed with toluene (10 ml)
CUSTOM
Type
CUSTOM
Details
by drying under vacuum at 30-35° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1OCC(CO1)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 74.4%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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